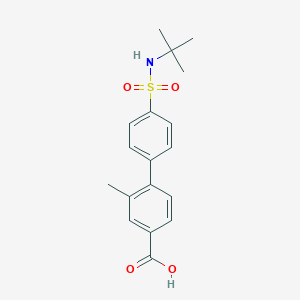
3-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid (abbreviated as 3-tBSA) is a phenolic acid compound that has been used in various scientific applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in the laboratory. This article will discuss the synthesis method of 3-tBSA, its mechanism of action, the biochemical and physiological effects of the compound, its advantages and limitations for lab experiments, and the potential future directions for research.
Aplicaciones Científicas De Investigación
3-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been used in various scientific research applications. It has been used as a reagent in various organic synthesis reactions, as a catalyst in the synthesis of polymers, and as a corrosion inhibitor in metal surfaces. It has also been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene. In addition, 3-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been used as a fluorescent probe for the detection of metal ions in solution.
Mecanismo De Acción
The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed to act as an anti-inflammatory agent, reducing inflammation in the body. In addition, 3-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% have been studied in various animal models. Studies have shown that the compound has anti-inflammatory and antioxidant properties, as well as antimicrobial activity. In addition, 3-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been shown to reduce the levels of certain pro-inflammatory cytokines, suggesting that it may have potential therapeutic applications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a stable compound, and it is not easily degraded. The main limitation of 3-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 3-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Another potential direction is to explore the potential uses of 3-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% in nanomaterial synthesis and in the development of new materials. Finally, further research could be done to investigate the potential of 3-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% as a corrosion inhibitor or as a fluorescent probe for the detection of metal ions.
Métodos De Síntesis
3-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 3-hydroxybenzylsulfonamide with t-butyl bromide in the presence of potassium carbonate and dimethylformamide. This reaction yields 3-(3-t-butylsulfamoylphenyl)-2-methoxybenzamide. The second step involves the oxidation of the benzamide to the acid form of 3-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95%, which is done using aqueous potassium permanganate.
Propiedades
IUPAC Name |
3-[3-(tert-butylsulfamoyl)phenyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)13-8-5-7-12(11-13)14-9-6-10-15(17(20)21)16(14)24-4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGFSWQJEMLAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














